molecular formula C19H12F10N2O2 B3168722 Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) CAS No. 932710-48-0

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)

Cat. No.: B3168722
CAS No.: 932710-48-0
M. Wt: 490.3 g/mol
InChI Key: YAGVMVPKFZBARN-IBLZLIEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is a chemical compound with the molecular formula C19H12F10N2O2. It is known for its unique structure, which includes two pentafluorophenylmethyloxime groups attached to a glutaraldehyde backbone. This compound is often used as an analytical standard and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) typically involves the reaction of glutaraldehyde with O-pentafluorophenylmethyloxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from the reactions of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) has a wide range of applications in scientific research, including:

    Chemistry: Used as an analytical standard in chromatography and other analytical techniques.

    Biology: Employed in the study of biological molecules and their interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) involves its interaction with specific molecular targets. The compound can form covalent bonds with certain functional groups in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaraldehyde bis-(O-pentafluorophenylmethyloxime) is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful in applications where both the glutaraldehyde and pentafluorophenylmethyloxime functionalities are required .

Properties

IUPAC Name

(E)-N,N'-bis[(2,3,4,5,6-pentafluorophenyl)methoxy]pentane-1,5-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F10N2O2/c20-10-8(11(21)15(25)18(28)14(10)24)6-32-30-4-2-1-3-5-31-33-7-9-12(22)16(26)19(29)17(27)13(9)23/h4-5H,1-3,6-7H2/b30-4+,31-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGVMVPKFZBARN-IBLZLIEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F)CC=NOCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F)C/C=N/OCC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-48-0
Record name Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Reactant of Route 2
Reactant of Route 2
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Reactant of Route 3
Reactant of Route 3
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Reactant of Route 4
Reactant of Route 4
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Reactant of Route 5
Reactant of Route 5
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)
Reactant of Route 6
Reactant of Route 6
Glutaraldehyde bis-(O-pentafluorophenylmethyloxime)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.